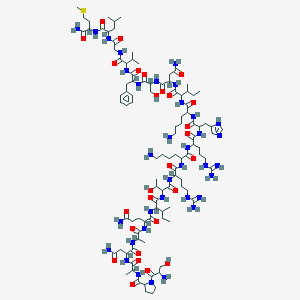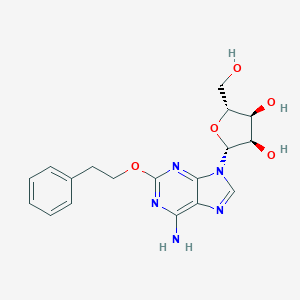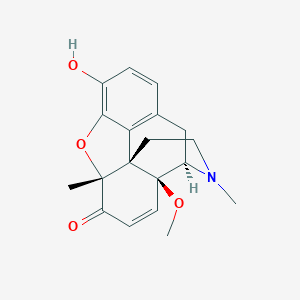
14-Methoxy-5-methylmorphinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Methoxy-5-methylmorphinone (MOMM) is a synthetic opioid analgesic that has been studied for its potential use in pain management. It belongs to the class of morphinans and has a similar chemical structure to morphine and other opioids. MOMM has been shown to have potent analgesic effects in animal studies, and its mechanism of action is thought to be similar to that of other opioids.
Mechanism of Action
14-Methoxy-5-methylmorphinone acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for the analgesic effects of opioids. It also has some activity at the delta-opioid receptor, which may contribute to its analgesic effects. 14-Methoxy-5-methylmorphinone is thought to produce its effects through the activation of these receptors, leading to the inhibition of pain signals in the nervous system.
Biochemical and Physiological Effects
14-Methoxy-5-methylmorphinone has been shown to produce similar effects to other opioids, including analgesia, sedation, and respiratory depression. It has also been shown to have some effects on the immune system, including the modulation of cytokine production and the activation of immune cells.
Advantages and Limitations for Lab Experiments
14-Methoxy-5-methylmorphinone has several advantages for use in lab experiments, including its potency and selectivity for the mu-opioid receptor. However, it also has some limitations, including the potential for respiratory depression and the need for caution when interpreting results due to the potential for off-target effects.
Future Directions
There are several potential future directions for research on 14-Methoxy-5-methylmorphinone, including the development of new analogs with improved potency and selectivity, the investigation of its effects on immune function, and the exploration of its potential use in combination with other drugs for pain management. Additionally, further studies are needed to better understand the potential risks and benefits of 14-Methoxy-5-methylmorphinone and other opioids for pain management.
Synthesis Methods
14-Methoxy-5-methylmorphinone can be synthesized from thebaine, which is a natural alkaloid found in opium poppies. The synthesis involves several steps, including the conversion of thebaine to oripavine and then to 14-methoxycodeinone. Finally, 14-methoxycodeinone is converted to 14-Methoxy-5-methylmorphinone through a process known as demethylation.
Scientific Research Applications
14-Methoxy-5-methylmorphinone has been studied for its potential use in pain management, particularly in cases where other opioids may not be effective or have undesirable side effects. Animal studies have shown that 14-Methoxy-5-methylmorphinone has potent analgesic effects and may have a lower risk of tolerance and dependence compared to other opioids.
properties
CAS RN |
131575-05-8 |
|---|---|
Product Name |
14-Methoxy-5-methylmorphinone |
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bR)-9-hydroxy-4a-methoxy-3,7a-dimethyl-1,2,4,13-tetrahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H21NO4/c1-17-14(22)6-7-19(23-3)13-10-11-4-5-12(21)16(24-17)15(11)18(17,19)8-9-20(13)2/h4-7,13,21H,8-10H2,1-3H3/t13-,17+,18+,19-/m1/s1 |
InChI Key |
JKELTUCLNKDILE-WEZQJLTASA-N |
Isomeric SMILES |
C[C@]12C(=O)C=C[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C)OC |
SMILES |
CC12C(=O)C=CC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC |
Canonical SMILES |
CC12C(=O)C=CC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC |
synonyms |
14-methoxy-5-methylmorphinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



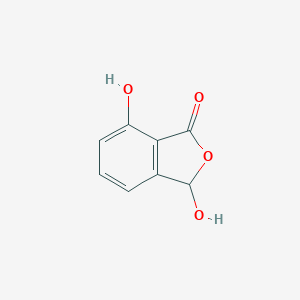
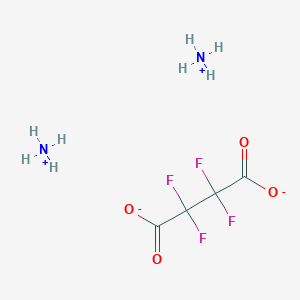
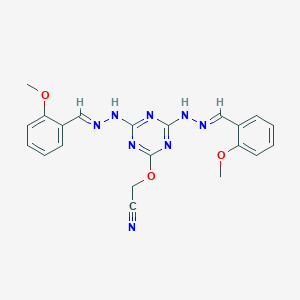
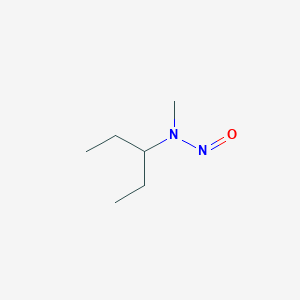
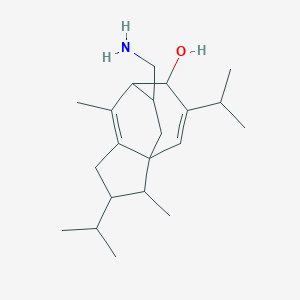
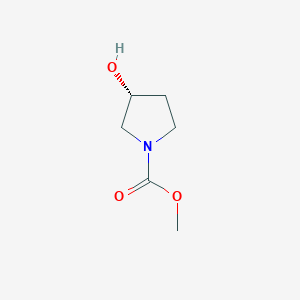

![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)
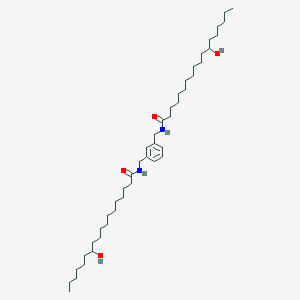
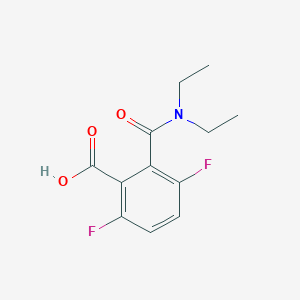
![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B145403.png)
